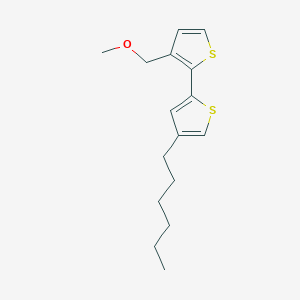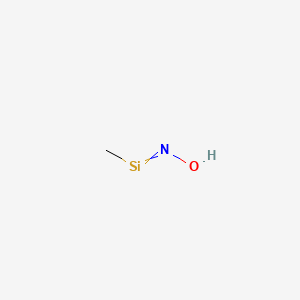![molecular formula C16H18O4 B14174984 3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 922490-90-2](/img/structure/B14174984.png)
3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spiro compound characterized by its unique structure, which includes a spirocyclic framework. Spiro compounds are known for their special structures and functions, making them valuable in various fields such as medicine, catalysis, and optical materials . The presence of oxygen atoms in the spirocyclic skeleton enhances the selectivity and activity of these compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of appropriate benzylidene derivatives with 1,5-dioxaspiro[5.5]undecane-2,4-dione. For example, the reaction of 2,3,4-trimethoxybenzylidene with 1,5-dioxaspiro[5.5]undecane-2,4-dione in ethanol under reflux conditions for 2.5 hours yields the desired product . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spiro compounds with various functional groups.
Aplicaciones Científicas De Investigación
3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in fungal growth, leading to its antifungal properties . Additionally, the compound’s ability to form stable complexes with metal ions can enhance its catalytic activity in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-Oxaspiro[5.5]undecane-2,4-dione
Uniqueness
3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its specific benzylidene substitution, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced selectivity and activity in biological assays and catalytic reactions .
Propiedades
Número CAS |
922490-90-2 |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
3-benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C16H18O4/c17-14-13(11-12-7-3-1-4-8-12)15(18)20-16(19-14)9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11H2 |
Clave InChI |
RTYMFGJEDURFCN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)OC(=O)C(C(=O)O2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Butylsulfanyl)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14174907.png)



![N-Cyclohexyl-2-methyl-N-{[1-(2-methylbenzyl)-1H-pyrrol-2-yl]methyl}benzamide](/img/structure/B14174918.png)

![N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide](/img/structure/B14174930.png)


![3-(1H-Imidazol-1-yl)-6-[4-(3-nitrophenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174958.png)

![1-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14174989.png)

![2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)
